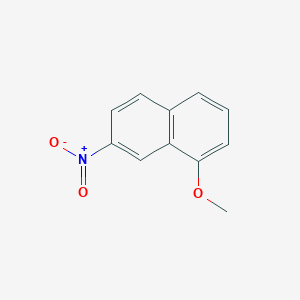
Acetamide, 2,2-dichloro-N-(2,4-dichlorobenzyl)-N-(2-ethoxyethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, 2,2-dichloro-N-(2,4-dichlorobenzyl)-N-(2-ethoxyethyl)- is a synthetic organic compound. Compounds of this nature are often used in various industrial and research applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetamide derivatives typically involves the reaction of an amine with an acyl chloride or anhydride. For this specific compound, the synthesis might involve the reaction of 2,4-dichlorobenzylamine with 2,2-dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors might also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions might target the dichloro groups, potentially converting them to simpler alkyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups at the chlorinated positions.
科学研究应用
Chemistry
In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules. Its unique structure could make it a valuable building block in organic synthesis.
Biology
In biological research, derivatives of acetamide are often explored for their potential biological activity, including antimicrobial or anticancer properties.
Medicine
Industry
Industrially, such compounds might be used in the production of polymers, resins, or as additives in various chemical processes.
作用机制
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed experimental studies.
相似化合物的比较
Similar Compounds
- Acetamide, N-(2,4-dichlorobenzyl)-N-(2-ethoxyethyl)-
- Acetamide, 2,2-dichloro-N-(benzyl)-N-(2-ethoxyethyl)-
- Acetamide, N-(2,4-dichlorobenzyl)-N-(ethyl)-
Uniqueness
The uniqueness of Acetamide, 2,2-dichloro-N-(2,4-dichlorobenzyl)-N-(2-ethoxyethyl)- lies in its specific substitution pattern, which can impart distinct chemical and physical properties compared to its analogs
属性
CAS 编号 |
73664-40-1 |
|---|---|
分子式 |
C13H15Cl4NO2 |
分子量 |
359.1 g/mol |
IUPAC 名称 |
2,2-dichloro-N-[(2,4-dichlorophenyl)methyl]-N-(2-ethoxyethyl)acetamide |
InChI |
InChI=1S/C13H15Cl4NO2/c1-2-20-6-5-18(13(19)12(16)17)8-9-3-4-10(14)7-11(9)15/h3-4,7,12H,2,5-6,8H2,1H3 |
InChI 键 |
NPQCLIBXYVWAES-UHFFFAOYSA-N |
规范 SMILES |
CCOCCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


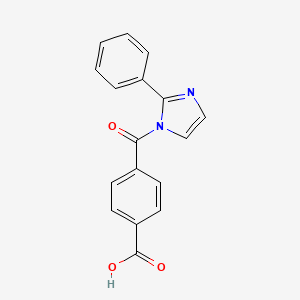
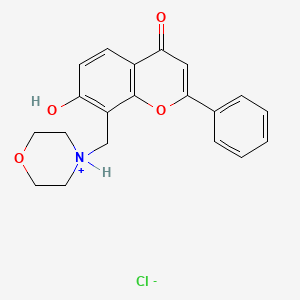
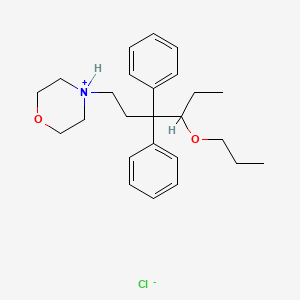

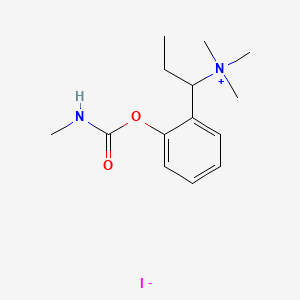

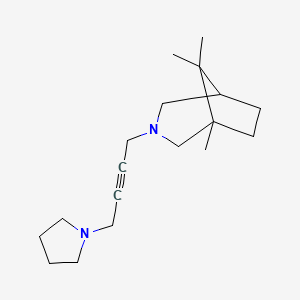
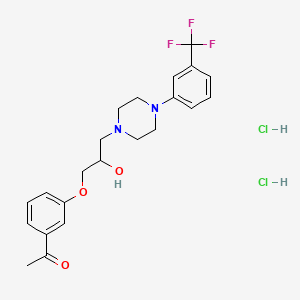
![2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13766342.png)




